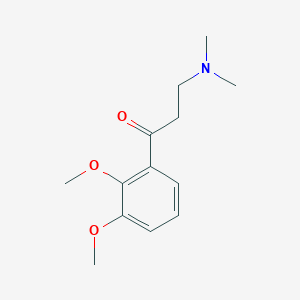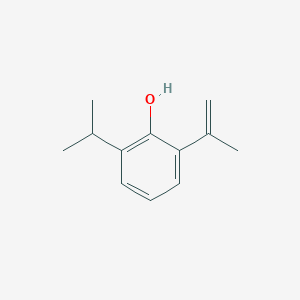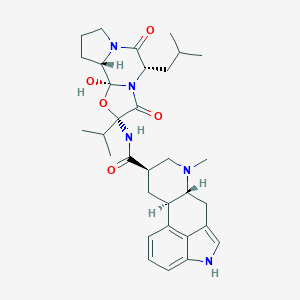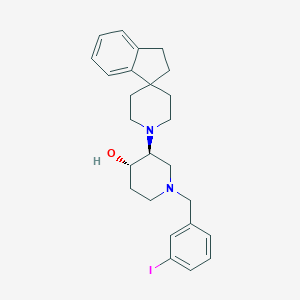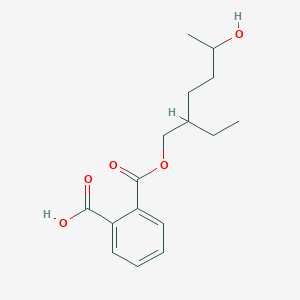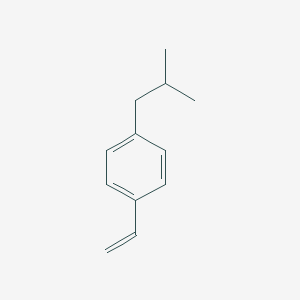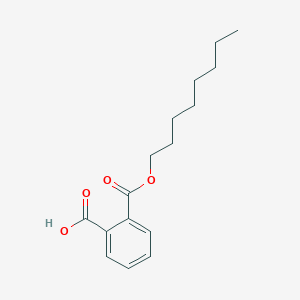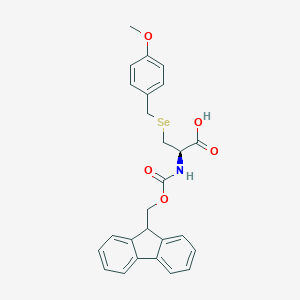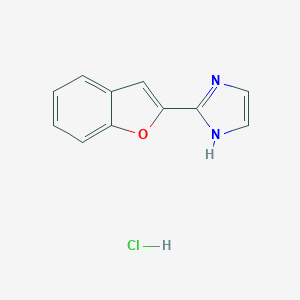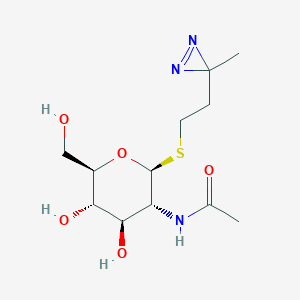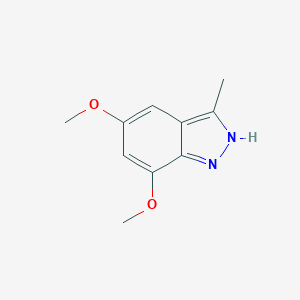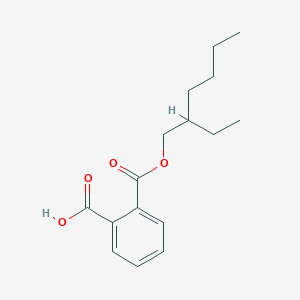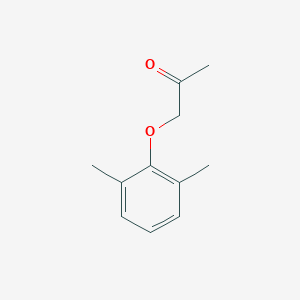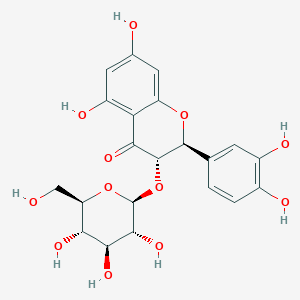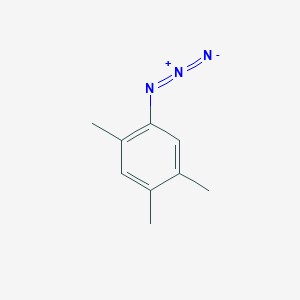
2,4,5-Trimethylphenyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethylphenyl azide (TMPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPA is a colorless, crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol. The compound is widely used in organic synthesis, photochemistry, and material science due to its ability to undergo photochemical reactions and generate highly reactive intermediates.
作用机制
The mechanism of action of TPA involves the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can undergo various reactions such as insertion, addition, and cycloaddition reactions. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of nitrene and carbene intermediates, which can undergo insertion reactions with C-H, N-H, and O-H bonds.
生化和生理效应
2,4,5-Trimethylphenyl azide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can lead to various physiological effects such as increased heart rate, muscle contractions, and respiratory rate.
实验室实验的优点和局限性
The advantages of using TPA in lab experiments include its ability to undergo photochemical reactions and generate highly reactive intermediates. This property makes TPA a versatile reagent that can be used in various organic synthesis reactions. The limitations of using TPA include its toxicity and the potential hazards associated with handling the compound. TPA is a highly explosive compound that can lead to serious accidents if not handled properly.
未来方向
There are several future directions that can be explored in the field of TPA research. One potential direction is the development of new synthetic methods for TPA that are more efficient and environmentally friendly. Another direction is the exploration of new photochemical reactions that can be carried out using TPA. Additionally, the use of TPA in material science and nanotechnology can also be explored further. Overall, the unique properties of TPA make it a promising compound for future research in various fields of science.
合成方法
The synthesis of TPA involves the reaction between 2,4,5-trimethylphenylamine and sodium azide. The reaction is carried out in anhydrous conditions using a polar solvent such as DMF or DMSO. The resulting TPA is purified using column chromatography or recrystallization.
科学研究应用
2,4,5-Trimethylphenyl azide has been extensively used in scientific research due to its unique photochemical properties. The compound is widely used in the synthesis of various organic compounds such as carboxylic acids, esters, and amides. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can be used to generate various functional groups in organic molecules.
属性
CAS 编号 |
147647-81-2 |
|---|---|
产品名称 |
2,4,5-Trimethylphenyl azide |
分子式 |
C9H11N3 |
分子量 |
161.2 g/mol |
IUPAC 名称 |
1-azido-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3 |
InChI 键 |
XSWJOFIQEHNEND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
规范 SMILES |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
其他 CAS 编号 |
147647-81-2 |
同义词 |
2,4,5-Trimethylphenyl azide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



